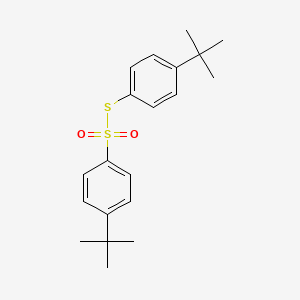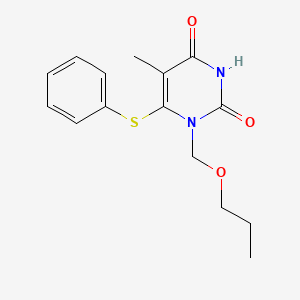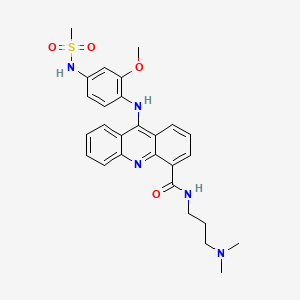
2',3'-Dideoxy-4'-thioadenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’-Dideoxy-4’-thioadenosine is a nucleoside analogue where the oxygen atom in the ribose ring is replaced by a sulfur atom. This structural modification has significant implications for its biological activity and potential therapeutic applications. Nucleoside analogues, including 2’,3’-Dideoxy-4’-thioadenosine, are known for their ability to interfere with various biological processes, making them valuable in the development of antiviral and anticancer therapies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-4’-thioadenosine typically involves the transformation of ribonucleosides into their thio-analogues. One common method includes the use of sulfur-containing reagents to replace the oxygen atom in the ribose ring with sulfur. This process often involves multiple steps, including protection and deprotection of functional groups, and the use of specific catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of 2’,3’-Dideoxy-4’-thioadenosine may involve large-scale synthesis protocols that optimize yield and purity. These methods often include the use of high-performance liquid chromatography (HPLC) to purify the final product and ensure it meets the required standards for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
2’,3’-Dideoxy-4’-thioadenosine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ribose ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom back to its original state or further reduce it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2’,3’-Dideoxy-4’-thioadenosine can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of thio-substituted analogues .
Applications De Recherche Scientifique
2’,3’-Dideoxy-4’-thioadenosine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other nucleoside analogues and for studying the effects of sulfur substitution in nucleosides.
Biology: Employed in studies of DNA and RNA synthesis, as well as in the investigation of enzyme-substrate interactions.
Mécanisme D'action
The mechanism of action of 2’,3’-Dideoxy-4’-thioadenosine involves its incorporation into DNA or RNA chains during replication or transcription. The presence of the sulfur atom disrupts normal base pairing and can lead to chain termination. This disruption inhibits the activity of enzymes like DNA polymerase and reverse transcriptase, making it effective against viral replication and cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,3’-Dideoxyadenosine: Lacks the sulfur atom and is used as an antiviral agent.
4’-Thioadenosine: Contains a sulfur atom but retains the hydroxyl groups at the 2’ and 3’ positions.
2’,3’-Dideoxy-3’-thiocytidine: Another thio-substituted nucleoside with potential antiviral properties.
Uniqueness
2’,3’-Dideoxy-4’-thioadenosine is unique due to the specific placement of the sulfur atom in the ribose ring, which imparts distinct chemical and biological properties. This unique structure allows it to interfere with nucleic acid synthesis in ways that other nucleoside analogues cannot, making it a valuable compound for therapeutic development .
Propriétés
Numéro CAS |
137819-75-1 |
|---|---|
Formule moléculaire |
C10H13N5OS |
Poids moléculaire |
251.31 g/mol |
Nom IUPAC |
[(2S,5R)-5-(6-aminopurin-9-yl)thiolan-2-yl]methanol |
InChI |
InChI=1S/C10H13N5OS/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h4-7,16H,1-3H2,(H2,11,12,13)/t6-,7+/m0/s1 |
Clé InChI |
FHEFIYSZIYWDHO-NKWVEPMBSA-N |
SMILES isomérique |
C1C[C@@H](S[C@@H]1CO)N2C=NC3=C(N=CN=C32)N |
SMILES canonique |
C1CC(SC1CO)N2C=NC3=C(N=CN=C32)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


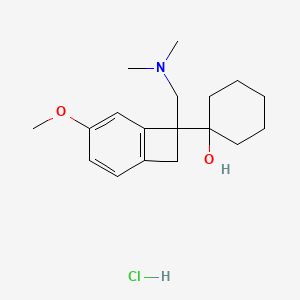
![9-methyl-2-prop-2-ynyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12795432.png)
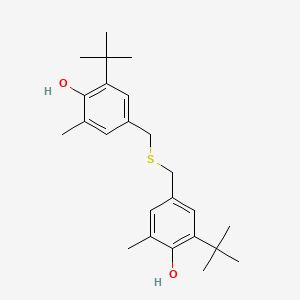
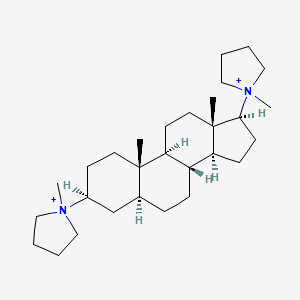

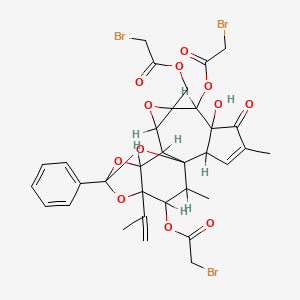
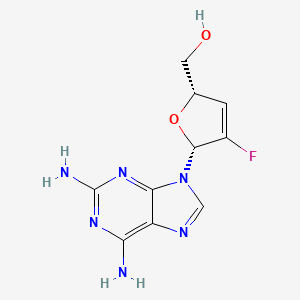
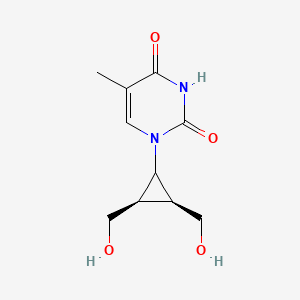

![2-[(5-Amino-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino]ethan-1-ol](/img/structure/B12795499.png)
